

interpreting the mass spectrum fragmentation pattern of dimethyl pyridine-2,6-carboxylate

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Compound of Interest

Compound Name: *Dimethyl pyridine-2,6-carboxylate*

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Interpreting the Mass Spectrum of Dimethyl Pyridine-2,6-carboxylate: A Comparative Guide

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular characterization. Understanding the fragmentation patterns of a molecule under mass spectrometric analysis provides invaluable insights into its structure and stability. This guide offers a detailed interpretation of the mass spectrum fragmentation pattern of **dimethyl pyridine-2,6-carboxylate**, presenting a comparative analysis with its structural isomers, dimethyl pyridine-2,3-dicarboxylate and dimethyl pyridine-3,5-dicarboxylate.

Comparative Fragmentation Analysis

The mass spectra of **dimethyl pyridine-2,6-carboxylate** and its isomers exhibit distinct fragmentation patterns, providing a clear basis for their differentiation. The quantitative data for the most significant fragments are summarized in the table below.

Compound	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Key Fragment Ions [m/z] (Relative Intensity %)
Dimethyl pyridine-2,6-carboxylate	195	137	164, 136, 105, 77, 59[1]
Dimethyl pyridine-2,3-dicarboxylate	195	164	136, 105, 77
Dimethyl pyridine-3,5-dicarboxylate	195	164	136, 105, 77[2]

Note: Relative intensities for dimethyl pyridine-2,3-dicarboxylate are estimated from the graphical data available from the NIST WebBook.[3]

The mass spectrum of **dimethyl pyridine-2,6-carboxylate** shows a molecular ion peak at an m/z of 195, which corresponds to its molecular weight.[1] The most abundant fragment ion, the base peak, is observed at m/z 137. Other significant fragments are seen at m/z 164, 136, 105, 77, and 59.[1]

In contrast, both dimethyl pyridine-2,3-dicarboxylate and dimethyl pyridine-3,5-dicarboxylate also present a molecular ion peak at m/z 195 but show a base peak at m/z 164.[2][3] This difference in the base peak is a critical distinguishing feature between the 2,6-isomer and the 2,3- and 3,5-isomers.

Experimental Protocols

The data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for the analysis of dimethyl pyridine dicarboxylates.

Sample Preparation:

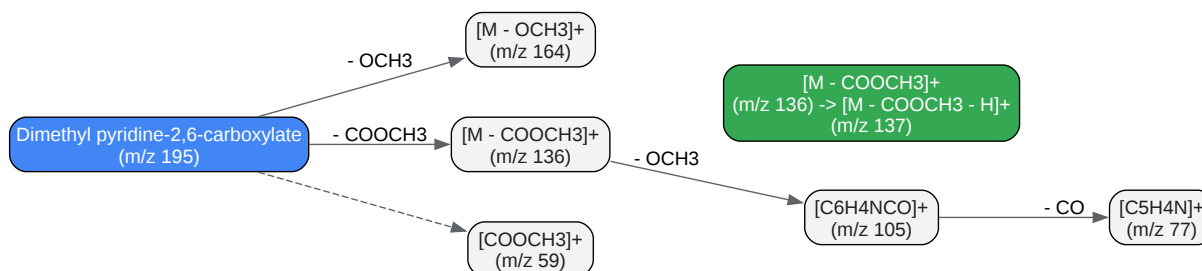
A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane. For quantitative analysis, a known amount of an internal standard may be added.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or similar.
- Mass Spectrometer: Agilent 5977A MSD or similar.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable for separation.
- Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.

Fragmentation Pathway of Dimethyl Pyridine-2,6-carboxylate

The fragmentation of **dimethyl pyridine-2,6-carboxylate** upon electron ionization can be rationalized through a series of characteristic bond cleavages. The proposed fragmentation pathway is illustrated in the diagram below.



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Caption: Proposed mass spectral fragmentation pathway of **dimethyl pyridine-2,6-carboxylate**.

The initial ionization event forms the molecular ion at m/z 195. A primary fragmentation route involves the loss of a methoxy radical ($\bullet\text{OCH}_3$) to form the ion at m/z 164. A more dominant fragmentation pathway is the loss of a carbomethoxy radical ($\bullet\text{COOCH}_3$) to yield the ion at m/z 136, which can then lose a hydrogen atom to form the stable base peak at m/z 137. Subsequent fragmentations of the m/z 136 ion can lead to the formation of the ion at m/z 105 through the loss of a methoxy group, which can then lose carbon monoxide to produce the pyridyl cation at m/z 77. The ion at m/z 59 corresponds to the carbomethoxy cation itself.

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References

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